molecular formula C11H14N2O B3014353 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2198021-08-6

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B3014353
CAS No.: 2198021-08-6
M. Wt: 190.246
InChI Key: MLCCKWIQEHIWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a cyclopentane ring and a cyclopropylmethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the pyridazine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction may produce partially or fully reduced pyridazine derivatives.

Scientific Research Applications

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine is unique due to its fused cyclopentane ring and cyclopropylmethoxy substituent, which confer distinct chemical and biological properties. These structural features differentiate it from other pyridazine derivatives and contribute to its diverse applications in medicinal chemistry and industry.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-9-6-11(13-12-10(9)3-1)14-7-8-4-5-8/h6,8H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCCKWIQEHIWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.